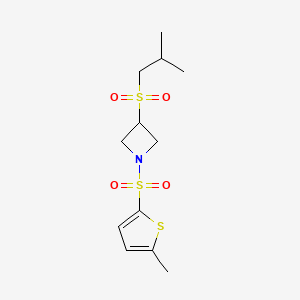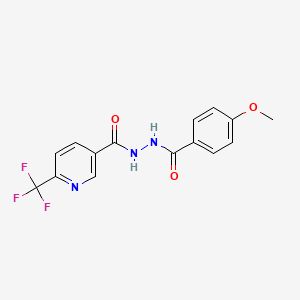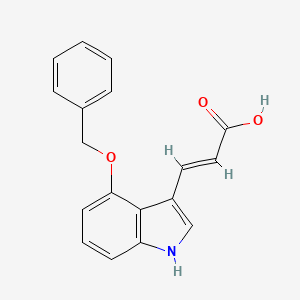
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors, which are a group of compounds that target specific enzymes involved in cell signaling pathways.
作用機序
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid specifically targets JAK2, a member of the JAK family of tyrosine kinases. It binds to the ATP-binding site of JAK2 and inhibits its activity, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In autoimmune disorders, it suppresses the production of pro-inflammatory cytokines and reduces the activity of immune cells. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One of the main advantages of using (E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid in lab experiments is its specificity towards JAK2, making it a valuable tool for studying the JAK/STAT signaling pathway. However, its potency and selectivity can also be a limitation, as it may interfere with other signaling pathways and lead to off-target effects. Additionally, the use of this compound in animal studies may be limited by its poor pharmacokinetic properties, such as low bioavailability and rapid metabolism.
将来の方向性
There are several future directions for the research of (E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for tumors with dysregulated JAK/STAT signaling. Another potential application is in the treatment of autoimmune disorders, where it could be used to suppress the activity of immune cells and reduce inflammation. Additionally, the development of more potent and selective JAK2 inhibitors could lead to the discovery of new therapeutic targets for various diseases.
合成法
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-phenylmethoxy-1H-indole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate to obtain the corresponding enamine. The enamine is then reacted with acrylonitrile to form the key intermediate, which is subsequently hydrolyzed to yield this compound.
科学的研究の応用
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurological disorders. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention.
特性
IUPAC Name |
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(21)10-9-14-11-19-15-7-4-8-16(18(14)15)22-12-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAPJUOZJKUSIN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2597050.png)
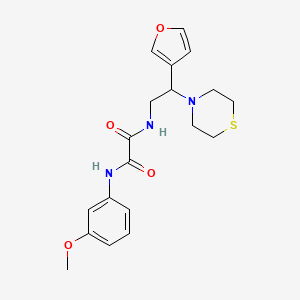
![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2597053.png)
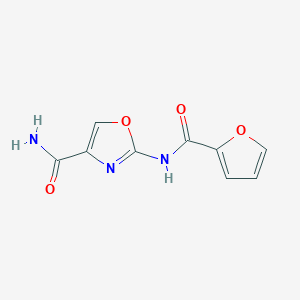


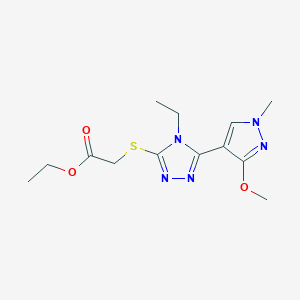
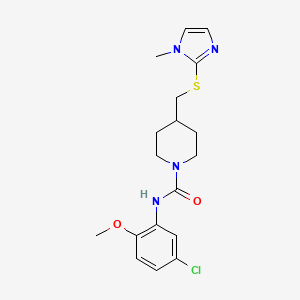
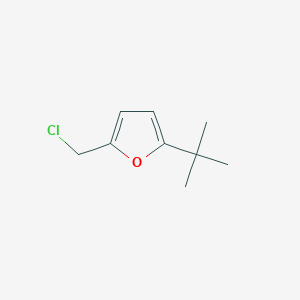
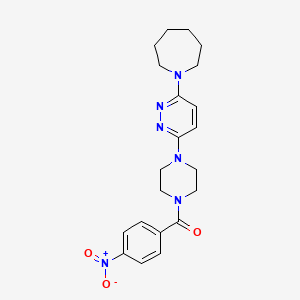
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
